2-Deoxy-scyllo-inosamine

Catalog No.
S3720637
CAS No.
75419-36-2
M.F
C6H13NO4
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Deoxy-scyllo-inosamine

CAS Number

75419-36-2

Product Name

2-Deoxy-scyllo-inosamine

IUPAC Name

(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1

InChI Key

QXQNRSUOYNMXDL-KGJVWPDLSA-N

SMILES

C1C(C(C(C(C1O)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N

2-Deoxy-scyllo-inosamine is a carbohydrate derivative with the chemical formula C6H13NO4. It is characterized by its structural similarity to other amino sugars, specifically in its configuration and functional groups. This compound plays a significant role in various biochemical pathways, particularly in the biosynthesis of aminoglycoside antibiotics. Its unique structure includes a hydroxyl group and an amino group, which contribute to its biological activity and reactivity.

  • 2-DOI itself doesn't have a direct mechanism of action as an antibiotic.
  • Its significance lies in being a precursor for 2-deoxystreptamine, which plays a crucial role in disrupting protein synthesis in bacteria, thereby inhibiting their growth [].
  • There's no specific information available on the safety or hazards of isolated 2-DOI.
  • However, the aminoglycoside antibiotics derived from 2-deoxystreptamine can have ototoxic (damaging to hearing) and nephrotoxic (damaging to kidneys) side effects, requiring careful monitoring during treatment [].

Precursor in Aminoglycoside Biosynthesis

One of the main areas of scientific research on 2-deoxy-scyllo-inosamine involves its role as a precursor in the biosynthesis of aminoglycoside antibiotics, particularly those belonging to the butirosin family. These antibiotics are known for their ability to inhibit protein synthesis in bacteria .

An enzyme called 2-deoxy-scyllo-inosamine dehydrogenase (BtrN) plays a crucial role in this process. BtrN catalyzes the conversion of 2-deoxy-scyllo-inosamine to 3-amino-2,3-dideoxy-scyllo-inosose, a key intermediate step in the butirosin biosynthetic pathway .

Involving 2-deoxy-scyllo-inosamine are catalyzed by specific enzymes, notably 2-deoxy-scyllo-inosamine dehydrogenase. This enzyme facilitates the oxidation of 2-deoxy-scyllo-inosamine to produce 3-amino-2,3-dideoxy-scyllo-inosose, utilizing either NAD(P)+ or S-adenosyl-L-methionine as cofactors:

  • With NAD(P)+:
    2 deoxy scyllo inosamine+NAD P +3 amino 2 3 dideoxy scyllo inosose+NAD P H+H+\text{2 deoxy scyllo inosamine}+\text{NAD P }^+\rightleftharpoons \text{3 amino 2 3 dideoxy scyllo inosose}+\text{NAD P H}+\text{H}^+
  • With S-adenosyl-L-methionine:
    2 deoxy scyllo inosamine+S adenosyl L methionine3 amino 2 3 dideoxy scyllo inosose+5 deoxyadenosine+L methionine\text{2 deoxy scyllo inosamine}+\text{S adenosyl L methionine}\rightleftharpoons \text{3 amino 2 3 dideoxy scyllo inosose}+\text{5 deoxyadenosine}+\text{L methionine}

These reactions highlight the compound's role in metabolic pathways and its transformation into other biologically relevant molecules .

2-Deoxy-scyllo-inosamine exhibits significant biological activity, particularly in its involvement in the biosynthesis of aminoglycoside antibiotics such as butirosin. These antibiotics are crucial for their antibacterial properties and are used in treating various bacterial infections. The compound's ability to participate in enzymatic reactions makes it vital for synthesizing these therapeutic agents .

Several synthesis methods have been developed for 2-deoxy-scyllo-inosamine:

  • Chemical Synthesis: Traditional organic synthesis methods can yield this compound through multiple steps involving protection and deprotection of functional groups.
  • Biological Synthesis: Enzymatic pathways utilizing specific dehydrogenases can convert precursor molecules into 2-deoxy-scyllo-inosamine, highlighting its natural biosynthetic routes .
  • Total Synthesis: Advanced synthetic strategies have been employed to construct this compound from simpler sugar derivatives, allowing for greater control over stereochemistry and yield .

The applications of 2-deoxy-scyllo-inosamine are primarily found in the pharmaceutical industry:

  • Antibiotic Development: It serves as a precursor in the synthesis of aminoglycoside antibiotics, which are essential for treating bacterial infections.
  • Research: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways involving amino sugars .

Interaction studies involving 2-deoxy-scyllo-inosamine focus on its role as a substrate for various enzymes. Research has shown that it interacts with dehydrogenases that facilitate its conversion into other biologically active compounds. These studies often involve kinetic analysis to determine the efficiency and specificity of enzyme interactions with this substrate .

Several compounds share structural similarities with 2-deoxy-scyllo-inosamine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Deoxy-mannosamineSimilar amino sugar structurePlays a role in different antibiotic pathways
Scyllo-InososeLacks the amino groupServes as a precursor in different biosynthetic pathways
3-Amino-2,3-dideoxy-scyllo-inoseDirect product of enzymatic reactionImportant for understanding metabolic pathways

These compounds highlight the unique characteristics of 2-deoxy-scyllo-inosamine while emphasizing its distinct role in antibiotic biosynthesis compared to its analogs .

XLogP3

-3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

163.08445790 g/mol

Monoisotopic Mass

163.08445790 g/mol

Heavy Atom Count

11

Wikipedia

2-deoxy-scyllo-inosamine

Dates

Last modified: 04-14-2024

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